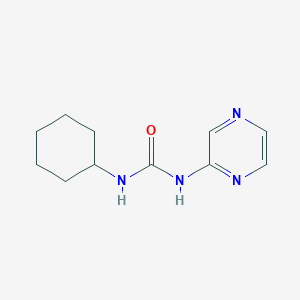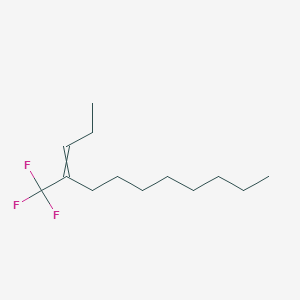
4-(Trifluoromethyl)dodec-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethyl)dodec-3-ene is an organic compound characterized by the presence of a trifluoromethyl group attached to a dodecene backbone. The molecular formula of this compound is C13H23F3, and it has a molecular weight of 236.317 Da . The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making it a valuable functional group in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)dodec-3-ene can be achieved through several methods. One common approach involves the radical trifluoromethylation of alkenes. This method utilizes trifluoromethyl radicals generated from trifluoromethyl iodide (CF3I) in the presence of a photoredox catalyst such as [Ru(bpy)3]Cl2 and a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) . The reaction is typically carried out under visible light irradiation, which facilitates the formation of the trifluoromethylated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and scalability of the reaction. Additionally, the use of safer and more environmentally friendly reagents and solvents is prioritized to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Trifluoromethyl)dodec-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts is commonly employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated alkanes.
Substitution: Various substituted alkenes and alkanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethyl)dodec-3-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Trifluoromethylated compounds are explored for their potential as pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and surfactants
Wirkmechanismus
The mechanism of action of 4-(Trifluoromethyl)dodec-3-ene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. For example, trifluoromethylated compounds have been shown to inhibit histone deacetylase (HDAC) enzymes, leading to changes in gene expression and cellular function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)cyclohexene: A cyclic analog with similar trifluoromethyl functionality.
4-(Trifluoromethyl)but-1-ene: A shorter-chain analog with similar reactivity.
4-(Trifluoromethyl)styrene: An aromatic analog with a trifluoromethyl group attached to a styrene backbone
Uniqueness
4-(Trifluoromethyl)dodec-3-ene is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties compared to its shorter-chain or cyclic analogs. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
821799-56-8 |
|---|---|
Molekularformel |
C13H23F3 |
Molekulargewicht |
236.32 g/mol |
IUPAC-Name |
4-(trifluoromethyl)dodec-3-ene |
InChI |
InChI=1S/C13H23F3/c1-3-5-6-7-8-9-11-12(10-4-2)13(14,15)16/h10H,3-9,11H2,1-2H3 |
InChI-Schlüssel |
NOYNBSQSRIVEIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=CCC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


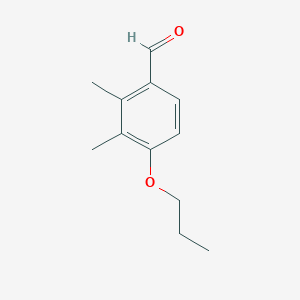
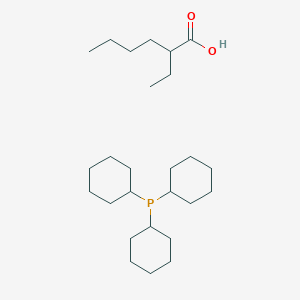
![N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B15161431.png)
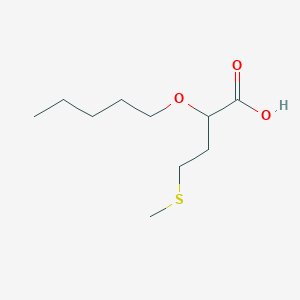
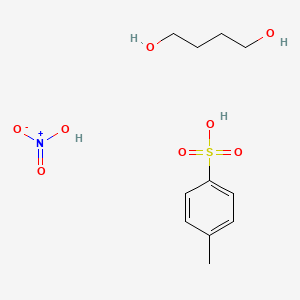
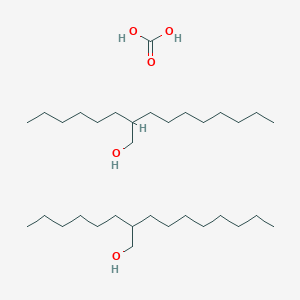

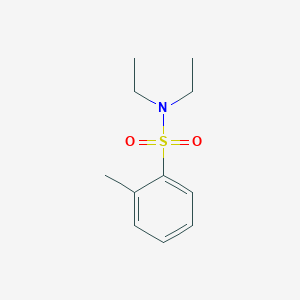
![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B15161475.png)
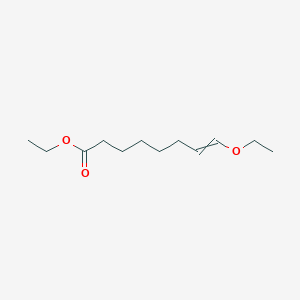
![5,5'-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato)](/img/structure/B15161487.png)
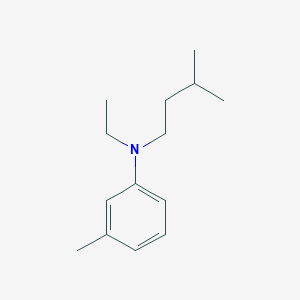
![4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carbaldehyde](/img/structure/B15161494.png)
